(2-Hydroxyethoxy)acetic acid

描述

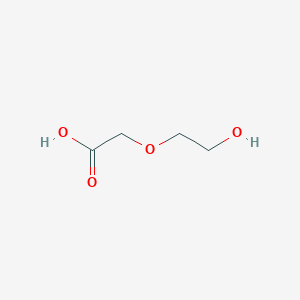

(2-Hydroxyethoxy)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C4H8O4 and its molecular weight is 120.1 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

(2-Hydroxyethoxy)acetic acid, also known as β-hydroxyethoxyacetic acid, is primarily a metabolite of 1,4-Dioxane .

Mode of Action

The compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, where the open-chain form of this compound is stable under acidic conditions

Biochemical Pathways

The main metabolic pathway of 1,4-Dioxane involves its oxidation by cytochrome P450 monooxygenase to this compound . This metabolite is then rapidly excreted in urine .

Pharmacokinetics

The pharmacokinetics of this compound is closely tied to its parent compound, 1,4-Dioxane. After exposure to 1,4-Dioxane, this compound is rapidly formed and excreted in urine . The half-life of this compound is approximately 3.4 hours .

Result of Action

Its presence in urine serves as a reliable and sensitive short-term biomarker for 1,4-dioxane exposure .

Action Environment

The action of this compound, as a metabolite, is influenced by the metabolic and excretory processes of the body. Factors such as pH can affect its stability . Environmental factors that influence the metabolism and excretion of 1,4-Dioxane would indirectly affect the levels of this compound.

生化分析

Biochemical Properties

(2-Hydroxyethoxy)acetic acid plays a role in the metabolic pathway of 1,4-Dioxane, where it is oxidized by cytochrome P450 monooxygenase . This compound exists in a pH-dependent equilibrium with the cyclic lactone dioxan-2-one, and the open-chain form of this compound is found to be stable under acidic conditions .

Cellular Effects

The effects of this compound on cells are primarily observed in the context of its role as a metabolite of 1,4-Dioxane. In the human body, 1,4-Dioxane is known to cause central nervous depression and, at high concentrations, kidney failure and liver damage . The toxicity of 1,4-Dioxane is attributed to its metabolites, including this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its formation through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase . This process is part of the metabolic pathway of 1,4-Dioxane, a solvent used in various industrial processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the amount of this compound excreted in urine increases during exposure to 1,4-Dioxane and reaches its maximum approximately 9.8 hours after the beginning of exposure . This indicates that the effects of this compound can change over time in response to exposure levels.

Metabolic Pathways

This compound is involved in the metabolic pathway of 1,4-Dioxane, where it is formed through the oxidation of 1,4-Dioxane by cytochrome P450 monooxygenase .

生物活性

(2-Hydroxyethoxy)acetic acid, also known as β-hydroxyethoxyacetic acid (HEAA), is a metabolite primarily associated with the exposure to 1,4-dioxane. This compound has garnered attention for its biological activity, particularly in relation to its metabolic pathways and potential implications for human health.

- Molecular Formula : C₄H₈O₄

- Molecular Weight : 120.104 g/mol

- Density : 1.29 g/cm³

- Boiling Point : 323.8°C at 760 mmHg

- Melting Point : 44°C

- Flash Point : 147.3°C

Metabolism and Excretion

This compound is primarily formed from the oxidation of 1,4-dioxane via cytochrome P450 enzymes. This metabolic pathway is crucial for understanding the compound's role as a biomarker for dioxane exposure. Studies indicate that HEAA is rapidly excreted in urine following exposure to 1,4-dioxane, making it a reliable short-term biomarker.

Urinary Excretion Findings

A study involving human volunteers exposed to 1,4-dioxane revealed that the maximum urinary excretion of HEAA occurred approximately 9.8 hours post-exposure. The cumulative excretion rates were significantly influenced by physical activity levels during exposure:

| Experiment | Physical Activity | Maximum HEAA Elimination Rate (mg/h) | Cumulative Excretion (% of dose) |

|---|---|---|---|

| 1 | Rest | 23.2 ± 7.7 | 53 ± 15 |

| 2 | Moderate Exercise | 30.4 ± 7.2 | Increased |

| 3 | High Exercise | 41.8 ± 23.8 | Increased |

The half-life of HEAA in humans was determined to be approximately 3.4 hours, indicating its relatively rapid clearance from the body after exposure .

Biological Effects and Toxicokinetics

Research has indicated that this compound is not a naturally occurring metabolite but rather a product of environmental exposure. Its presence in biological systems highlights concerns regarding potential toxic effects associated with prolonged exposure to its parent compound, 1,4-dioxane.

Toxicokinetics Study

A toxicokinetics study conducted on humans exposed to varying concentrations of 1,4-dioxane demonstrated that HEAA levels in urine increased with higher exposure levels and physical stress. The study concluded that the compound's elimination dynamics could serve as an indicator of dioxane exposure levels, which is critical for occupational health assessments .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

- Occupational Exposure : A comprehensive evaluation highlighted the importance of monitoring HEAA in urine as a biomarker for workers exposed to dioxane-containing products.

- Metabolic Pathway Analysis : Investigations into the metabolic pathways have shown that HEAA can also form cyclic lactones under certain conditions, which may have different biological activities and implications for toxicity .

- Environmental Impact : The compound has been studied for its role in environmental toxicology, particularly concerning its persistence and effects on human health following exposure to contaminated water sources.

化学反应分析

Amidation Reactions

HEAA undergoes nucleophilic substitution to form amides. A key example is its reaction with dimethylamine hydrochloride to produce 2-hydroxyethoxy-acetic acid-N,N-dimethylamide.

Reaction Conditions :

-

Solvent : Toluene or ethylene glycol

-

Temperature : 130°C

-

Catalyst : Tetrabutyl ammonium hydroxide (optional)

-

Work-up : Azeotropic distillation to remove water

Outcome :

-

The hydroxyl group is replaced by a dimethylamide moiety.

Mechanism :

The reaction proceeds via nucleophilic attack by dimethylamine on the carbonyl carbon of HEAA, facilitated by heat and solvent polarity.

| Reaction Component | Details |

|---|---|

| Reactants | HEAA, dimethylamine hydrochloride |

| Products | 2-Hydroxyethoxy-acetic acid-N,N-dimethylamide |

| Key Conditions | 130°C, toluene solvent |

| Yield | 78.9% |

Lactonization

HEAA exhibits pH-dependent equilibrium with its cyclic lactone form (dioxan-2-one).

Conditions :

-

Acidic pH : Favors the open-chain carboxylic acid form.

Mechanism :

Intramolecular esterification occurs between the hydroxyl and carboxylic acid groups, forming a six-membered lactone ring.

Oxidation

-

HEAA’s sodium salt (Sodium 2-(2-hydroxyethoxy)acetate) can be oxidized to carboxylic acids using agents like potassium permanganate.

-

Enzymatic oxidation pathways (e.g., cytochrome P450) convert HEAA into metabolites like γ-valerolactone .

Reduction

-

Lithium aluminum hydride reduces the carboxylic acid group to a primary alcohol, yielding 2-(2-hydroxyethoxy)ethanol.

Route 1: From -Dioxane-2-one

-

Conditions : Dioxane solvent, 5–15°C

Route 2: From Chloroacetic Acid Derivatives

-

Reactants : Chloroacetic acid-N,N-dimethylamide + ethylene glycol monosodium salt

-

Conditions : Ethylene glycol solvent, 50°C

Stability and Hydrolysis

-

Hydrolysis : HEAA’s lactone form hydrolyzes in aqueous buffers to regenerate the hydroxy acid.

-

Thermal Stability : Decomposes at temperatures >210°C.

Biological Interactions

Though not a direct chemical reaction, HEAA’s role as a metabolite of 1,4-dioxane involves:

Key Research Findings

-

Enzymatic Double Oxidation : Flavoprotein alcohol oxidase (AOX*) catalyzes HEAA’s conversion to γ-valerolactone, demonstrating its reactivity in biological systems .

-

pH-Dependent Equilibrium : HEAA’s lactone form is stabilized in neutral conditions, while acidic environments favor the open-chain acid .

属性

IUPAC Name |

2-(2-hydroxyethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4/c5-1-2-8-3-4(6)7/h5H,1-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDNMIIDPBBCMTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

39828-93-8, 916430-91-6 | |

| Record name | Polyethylene glycol carboxymethyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39828-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-(2-hydroxyethoxy)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=916430-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70158385 | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13382-47-3 | |

| Record name | (2-Hydroxyethoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13382-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013382473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hydroxyethoxyacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70158385 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-HYDROXYETHOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KG0T74LYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is (2-Hydroxyethoxy)acetic acid formed in living organisms?

A: this compound is identified as a metabolite of N-nitrosomorpholine, a known carcinogen. Research indicates that it forms through a two-step process: alpha-hydroxylation of N-nitrosomorpholine followed by further oxidation. [, ] Specifically, alpha-hydroxylation (at the 3 or 5 position) of N-nitrosomorpholine produces (2-hydroxyethoxy)acetaldehyde, which is then oxidized to this compound. This metabolic pathway was observed in studies using rat liver microsomes. []

Q2: Does deuterium substitution on N-nitrosomorpholine affect this compound formation?

A: Yes, studies show that using 3,3,5,5-tetradeutero-N-nitrosomorpholine, a deuterium-substituted analog of N-nitrosomorpholine, leads to a significantly lower yield of this compound in rats. [] This suggests that the alpha-hydroxylation step, crucial for this compound formation, is significantly hampered by deuterium substitution on the alpha-carbons of N-nitrosomorpholine.

Q3: Is this compound formed through the metabolism of other compounds?

A: Yes, research indicates that this compound is also a common metabolite of 1,4-dioxane and diethylene glycol. [] While the specific metabolic pathways are not elaborated on in the provided abstracts, the finding suggests that this compound could be a potential common carcinogenic intermediate for these compounds.

Q4: What is the relationship between 1,4-dioxan-2-one and this compound?

A: 1,4-Dioxan-2-one readily hydrolyzes in aqueous solutions to form this compound. [] This equilibrium heavily favors the acid form, with an equilibrium constant (K(O)) of 70 ± 4 at 25°C. The hydrolysis is pH-dependent, with faster degradation observed at higher pH values. This information is crucial for understanding the stability and behavior of 1,4-dioxan-2-one in biological systems and the environment.

Q5: Does 1,4-dioxan-2-one contribute to liver carcinogenesis?

A: While 1,4-dioxan-2-one is a common metabolite of known carcinogens, a study on F344 rats did not find evidence supporting its role as a direct carcinogen in the liver. [] While the study observed no significant increase in preneoplastic foci in rats treated with 1,4-dioxan-2-one, it's important to note that this result doesn't exclude other potential carcinogenic mechanisms or effects on different organs.

Q6: Are there any biocatalytic routes for producing this compound?

A: Yes, research shows that the FAD-containing alcohol oxidase from P. chrysosporium can selectively convert diethylene glycol to this compound. [] This enzymatic, cofactor-independent biocatalytic route presents a promising alternative for synthesizing this compound, potentially offering advantages in terms of selectivity and environmental friendliness.

Q7: What analytical techniques are used to study this compound?

A: Various analytical techniques are employed to study this compound. UV spectrophotometry was used to determine the stability of 1,4-dioxan-2-one, a precursor to this compound, under different pH conditions. [] This technique exploits the characteristic absorption of UV-Vis light by the compound to monitor its concentration over time. Additionally, while not explicitly mentioned in the provided abstracts, techniques like chromatography (e.g., Gas Chromatography, Liquid Chromatography) coupled with mass spectrometry are commonly used to identify and quantify metabolites like this compound in biological samples.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。